Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-(aminomethyl)phenyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₅N₃O₂, with a molecular weight of 303.41 g/mol. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes . The aminomethylphenyl substituent introduces a primary amine, which can participate in further functionalization, making this compound a versatile intermediate in medicinal chemistry for developing kinase inhibitors, PROTACs (Proteolysis-Targeting Chimeras), and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMOUIWPYPKURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)phenylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the aminomethyl group.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Scientific Research Applications
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is a chemical compound with a molecular formula of C17H26N2O2 and a molecular weight of approximately 290.40 g/mol. It is characterized by a piperidine ring substituted with a tert-butyl group and an aminomethyl group on the phenyl moiety. This compound is used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) .
Scientific Research Applications
Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader, and thus ternary complex formation, as well as optimization of drug-like properties .
PROTACs leverage the compound's ability to bind to target proteins and facilitate their ubiquitination and subsequent degradation by the proteasome. This mechanism has implications in treating various diseases, including cancer, where specific proteins are overexpressed or mutated. Additionally, the compound's structural features may influence its pharmacokinetic properties, such as solubility and permeability.
Mechanism of Action
The compound acts as a linker in PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. The linker region of the PROTAC molecule connects the target protein-binding domain to the E3 ligase-binding domain. This facilitates the formation of a ternary complex, bringing the target protein in proximity to the E3 ligase, which tags the protein for ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Structural Modifications and Bioactivity
- Aminomethylphenyl vs. Phenylamino: The primary amine in this compound enables conjugation to electrophilic warheads (e.g., in PROTACs), whereas phenylamino derivatives lack this reactivity .
- Fluorine Substitution: Fluorinated analogs (e.g., tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate) exhibit improved metabolic stability compared to non-fluorinated counterparts due to reduced cytochrome P450 metabolism .
- Heterocyclic Additions : Oxazolone- or imidazopyridazine-containing derivatives (e.g., and ) show marked anticancer or kinase-inhibitory activity, highlighting the role of auxiliary heterocycles in target engagement .
Physicochemical Properties
- Polarity: The aminomethyl group increases water solubility compared to tert-butyl 4-(phenylamino)piperidine-1-carboxylate, which is critical for pharmacokinetics .
- Lipophilicity : Trifluoromethyl-substituted analogs () display higher logP values, favoring CNS-targeted drug design .
Biological Activity
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate (TBAP) is a compound that has garnered attention for its potential biological activities, particularly in the context of proteolysis-targeting chimeras (PROTACs). This article delves into the compound's biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H26N2O2
- Molecular Weight : Approximately 290.40 g/mol
- Functional Groups : The compound features a piperidine ring, a tert-butyl group, and an aminomethyl group attached to a phenyl moiety.
TBAP primarily functions as a semi-flexible linker in PROTAC technology, which is designed to selectively degrade target proteins within cells. The mechanism involves:
- Binding to Target Proteins : TBAP can bind to specific proteins, facilitating their ubiquitination.
- Proteasomal Degradation : Once ubiquitinated, these proteins are directed to the proteasome for degradation, thereby reducing their levels in the cell.
- Influence on Biological Pathways : By degrading overexpressed or mutated proteins, TBAP can modulate various signaling pathways implicated in diseases such as cancer.
Biological Activity
The biological activity of TBAP is primarily assessed through its role in PROTACs. Here are some key findings:
- Target Protein Interaction : Studies indicate that modifications to TBAP's structure can significantly influence its binding affinity and specificity towards target proteins, which is crucial for effective protein degradation.
- Therapeutic Implications : Given its mechanism of action, TBAP holds promise for treating diseases characterized by aberrant protein expression, particularly in cancer contexts where targeted therapies are increasingly sought.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Mechanism of Action | Facilitates protein degradation via PROTAC technology |
| Target Proteins | Various oncoproteins implicated in cancer |
| Therapeutic Applications | Potential use in cancer therapies targeting specific proteins |
| Structural Modifications | Alterations can enhance binding affinity and selectivity |
Case Study: PROTAC Development
In a study focusing on the development of PROTACs incorporating TBAP, researchers demonstrated its efficacy in degrading specific oncoproteins associated with cancer cell proliferation. The study highlighted how structural modifications of TBAP improved its binding properties, leading to enhanced degradation rates of target proteins in vitro.
- Findings : The modified PROTACs exhibited a significant reduction in the viability of cancer cell lines compared to controls, underscoring the therapeutic potential of TBAP-based compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
